4-Formylpiperazine-1-carboximidamide sulfate

Descripción

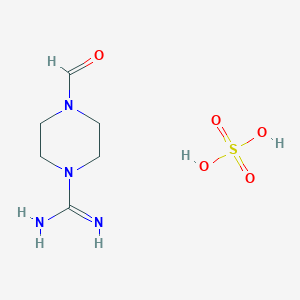

4-Formylpiperazine-1-carboximidamide sulfate is a piperazine-derived compound characterized by a formyl group (-CHO) at the 4-position of the piperazine ring, a carboximidamide functional group (-C(=NH)NH₂), and a sulfate counterion. This structure confers unique physicochemical properties, making it valuable in medicinal chemistry as an intermediate for synthesizing bioactive molecules. The sulfate moiety enhances aqueous solubility, which is critical for pharmaceutical applications .

Propiedades

IUPAC Name |

4-formylpiperazine-1-carboximidamide;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N4O.H2O4S/c7-6(8)10-3-1-9(5-11)2-4-10;1-5(2,3)4/h5H,1-4H2,(H3,7,8);(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNZYVGWYYBBALE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C=O)C(=N)N.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N4O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Formylpiperazine-1-carboximidamide sulfate typically involves the reaction of piperazine derivatives with formylating agents and carboximidamide precursors. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve bulk synthesis techniques, including the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers .

Análisis De Reacciones Químicas

Types of Reactions

4-Formylpiperazine-1-carboximidamide sulfate can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to form carboxylic acids.

Reduction: The formyl group can be reduced to form alcohols.

Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Electrophiles such as alkyl halides and acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted piperazine derivatives.

Aplicaciones Científicas De Investigación

Chemistry

In the field of organic chemistry, 4-Formylpiperazine-1-carboximidamide sulfate serves as a building block for synthesizing complex organic molecules. Its unique functional groups allow for diverse chemical transformations, making it valuable in drug discovery and material science.

Biology

Research indicates that this compound exhibits potential biological activities , including interactions with biomolecules. Its formyl and carboximidamide groups can engage in hydrogen bonding and electrostatic interactions, which may influence various biological functions.

Medicine

The compound is being investigated for its therapeutic properties . It has been noted as a precursor in drug development, particularly in creating new pharmacological agents targeting specific diseases. For instance, studies have explored its role in modulating nicotinic acetylcholine receptors, which are crucial in neurological functions .

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and materials. Its derivatives are often incorporated into formulations for pharmaceuticals, agrochemicals, and other commercial products due to their favorable chemical properties .

Case Study 1: Antimicrobial Activity

A study explored the synthesis of piperazine derivatives similar to this compound for their antibacterial properties. The synthesized compounds demonstrated significant antibacterial activity with low cytotoxicity levels when tested against various bacterial strains .

| Compound | Minimum Inhibitory Concentration (MIC) | Hemolytic Activity (%) |

|---|---|---|

| Compound A | 8 µM | 15.48 |

| Compound B | 7 µM | 8.03 |

| Compound C | 5 µM | 5.52 |

| Reference Standard (Ciprofloxacin) | 7 µM | 7.29 |

Case Study 2: Neurological Research

Research into the interaction of piperazine derivatives with nicotinic acetylcholine receptors has highlighted their potential as allosteric modulators . Compounds structurally related to this compound have shown promise in selectively potentiating receptor activity without the side effects associated with traditional agonists .

Mecanismo De Acción

The mechanism of action of 4-Formylpiperazine-1-carboximidamide sulfate involves its interaction with specific molecular targets and pathways. The formyl and carboximidamide groups can participate in hydrogen bonding and electrostatic interactions with biological molecules, potentially affecting their function and activity. The exact molecular targets and pathways involved may vary depending on the specific application and context .

Comparación Con Compuestos Similares

Structural and Molecular Comparisons

The following table summarizes key structural and molecular differences between 4-Formylpiperazine-1-carboximidamide sulfate and related piperazine derivatives:

Functional Group Impact on Properties

- Formyl vs.

- Sulfate vs. Non-Sulfated Derivatives: Sulfate salts generally exhibit higher solubility in polar solvents compared to free bases or carboxamides (e.g., 4-(4-Methoxyphenyl)piperazine-1-carboxamide, CAS 89026-59-5 ).

- Aromatic vs. Aliphatic Substituents : Methoxyphenyl groups enhance lipophilicity, which may improve blood-brain barrier penetration but reduce solubility .

Actividad Biológica

4-Formylpiperazine-1-carboximidamide sulfate, with the CAS number 1417567-69-1, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biochemical properties, mechanisms of action, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

The compound features a piperazine ring with a formyl group and a carboximidamide moiety, which contribute to its reactivity and biological properties. The structure can be summarized as follows:

- Piperazine ring : A six-membered ring containing two nitrogen atoms.

- Formyl group : An aldehyde functional group that may play a role in reactivity.

- Carboximidamide moiety : This functional group is known for its ability to interact with various biological targets.

This compound exhibits several mechanisms of action:

- Enzyme Interaction : The compound interacts with cytochrome P450 enzymes, influencing drug metabolism and potentially leading to either inhibition or activation of metabolic pathways .

- Receptor Binding : It may bind to specific receptors involved in cellular signaling, such as G-protein coupled receptors (GPCRs), affecting downstream signaling pathways .

- Cell Signaling Modulation : The compound has been shown to modulate key signaling pathways, including NF-κB, which is crucial in inflammatory responses and cell survival .

Biological Activities

Research indicates that this compound possesses various biological activities:

Antimicrobial Activity

Studies demonstrate significant antimicrobial effects against various pathogens. For instance:

- Staphylococcus aureus : Minimum inhibitory concentration (MIC) of 0.5 µg/mL indicates potent activity.

- Escherichia coli : Similar efficacy observed in inhibiting growth.

Anticancer Potential

The compound has shown promising results in inhibiting cancer cell proliferation across several cell lines:

- MCF-7 (breast cancer) : IC50 value of 0.46 µM suggests effective growth inhibition.

- HCT116 (colon cancer) : Demonstrated similar inhibitory effects.

Anti-inflammatory Effects

Research indicates that it may reduce inflammatory markers by modulating cytokine production in human macrophages, leading to decreased TNF-alpha levels .

Table 1: Summary of Biological Activities

| Activity Type | Test Organism/Cell Line | IC50/MIC Values | Reference |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | MIC = 0.5 µg/mL | |

| Anticancer | MCF-7 | IC50 = 0.46 µM | |

| Anti-inflammatory | Human macrophages | Reduced TNF-alpha |

Case Studies and Research Findings

Several studies highlight the potential therapeutic applications of this compound:

- Inflammatory Diseases : Research suggests that compounds acting on GPCRs may be beneficial for treating conditions like rheumatoid arthritis and chronic obstructive pulmonary disease due to their role in modulating immune responses .

- Cancer Therapy : Preliminary studies indicate that the compound may serve as a lead candidate for developing anticancer agents targeting specific pathways involved in tumor growth and metastasis .

- Drug Development : The structural characteristics of this compound make it a valuable scaffold for designing new drugs with enhanced efficacy and reduced side effects in various therapeutic areas .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.